molecular formula C14H20BBrO4 B14034742 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B14034742
M. Wt: 343.02 g/mol
InChI Key: NHDMQELDMJCFDV-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester (CAS: Refer to for analogous structures) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aryl compounds. Its structure features a bromine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 3-position of the phenyl ring, both of which influence its electronic and steric properties. The pinacol ester group enhances solubility in organic solvents and stabilizes the boron center, making it a preferred reagent in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C14H20BBrO4

Molecular Weight

343.02 g/mol

IUPAC Name

2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3

InChI Key

NHDMQELDMJCFDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is an organoboron compound with a boronic acid pinacol ester group, a bromine atom, and a methoxymethoxy substituent on the phenyl ring. Its molecular weight is approximately 343.020 g/mol. The unique structure of this compound makes it a valuable intermediate in organic synthesis, especially in coupling reactions.

Scientific Research Applications

The compound this compound has several applications across various fields:

  • Organic Synthesis: It serves as a building block in creating complex molecules . The bromine atom allows for further substitution reactions, while the methoxymethoxy group enhances solubility and potential interaction sites.
  • Medicinal Chemistry: Boron-containing compounds, including this compound, have garnered interest for their biological activities. Boronic acids can exhibit anticancer, antibacterial, and antiviral activity and can be used as sensors and delivery agents .
  • Coupling Reactions: It is particularly useful as an intermediate in coupling reactions due to its unique structure.
  • Drug Development: It can be used to improve the bioavailability of drugs . Replacing a hydroxyl group with a boronic acid can substantially reduce first-pass metabolism, leading to significant improvement in bioavailability while maintaining pharmacological properties .

Analogues of this compound

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUniqueness
Phenylboronic Acid Pinacol EsterLacks bromine and methoxymethoxy groupsLess versatile in reactions
4-Fluorophenylboronic Acid Pinacol EsterContains fluorine but lacks methoxymethoxyDifferent electronic properties
2-Methoxymethoxyphenylboronic Acid Pinacol EsterLacks bromine but has methoxymethoxyAffects reactivity due to missing bromine

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Reactivity
  • The bromine at the 5-position (meta to boron) in both compounds facilitates ortho-directed reactions but may alter electronic effects depending on substituent proximity .
  • 3-(Methoxymethoxy)phenylboronic acid pinacol ester (CAS: 1245824-36-5): Lacks the bromine atom, resulting in a less electron-deficient aromatic ring. This reduces its utility in reactions requiring electron-withdrawing groups to activate coupling partners .
Electronic Effects of Halogens and Protecting Groups
  • Bromine (electron-withdrawing) at the 5-position in the target compound decreases electron density at the boron center, enhancing electrophilicity and reactivity in Suzuki couplings.
  • The methoxymethoxy group (electron-donating) at the 3-position increases solubility in polar solvents like acetone and chloroform but may slow hydrolysis compared to esters with hydroxyl or acetamide substituents .

Solubility Profiles

Pinacol esters universally exhibit higher solubility in organic solvents than their boronic acid counterparts. Key comparisons:

Compound Solubility in Chloroform Solubility in Acetone Solubility in Hydrocarbons
Target Compound High High Moderate
Phenylboronic Acid Moderate High Very Low
5-Bromo-2-methoxyphenyl pinacol ester High High Low
3-(Methoxymethoxy)phenyl pinacol ester High High Moderate

Data derived from solubility studies of phenylboronic esters ().

The target compound’s bromine and methoxymethoxy groups balance polarity, enabling miscibility in both polar (chloroform) and moderately non-polar solvents.

Hydrolysis Kinetics

Hydrolysis rates in aqueous solutions depend on substituent electronic effects:

Compound Hydrolysis Half-Life (pH 7.4) Key Substituents
Target Compound ~30–60 minutes (estimated) 5-Br (EWG), 3-OCH2OCH3 (EDG)
Para-Hydroxy-phenylboronic pinacol ester ~10 minutes -OH (EDG)
Para-Acetamido-phenylboronic ester ~10 minutes -NHCOCH3 (moderate EDG)
Para-Amino-phenylboronic ester ~3 hours -NH2 (strong EDG)

Hydrolysis data from .

The target’s bromine (electron-withdrawing) likely slows hydrolysis compared to hydroxyl- or acetamido-substituted esters, while the methoxymethoxy group (electron-donating) counteracts this effect, leading to intermediate stability.

Biological Activity

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester is a notable organoboron compound that has attracted significant interest due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BBrO₄, with a molecular weight of approximately 343.020 g/mol. The compound features a bromine atom and a methoxymethoxy substituent on the phenyl ring, which enhances its reactivity and solubility in various organic solvents. These structural characteristics contribute to its unique biological activity profile.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Boronic Acid : The initial step often involves the reaction of phenylboronic acid with bromine to introduce the bromine substituent.
  • Methylation : The methoxymethoxy group is introduced through methylation reactions using suitable reagents.
  • Pinacol Ester Formation : Finally, the boronic acid is converted to its pinacol ester form via reaction with pinacol under acidic conditions.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity.

Biological Activity

Research indicates that boronic acids can exhibit various biological activities, including:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Anticancer Properties : Some studies have shown that compounds similar to 5-bromo-3-(methoxymethoxy)phenylboronic acid exhibit cytotoxic effects against cancer cell lines.
  • Antibacterial Activity : Certain boron-containing compounds have demonstrated effectiveness against bacterial infections.

The mechanism of action for 5-bromo-3-(methoxymethoxy)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxymethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity through pathways that may include inhibition of enzyme activity or modulation of receptor signaling.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity : A study examined a series of phenylboronic acids for their ability to inhibit tumor growth in vitro. Compounds structurally related to 5-bromo-3-(methoxymethoxy)phenylboronic acid showed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme Inhibition : Research on enzyme inhibitors highlighted that boronic acids can be potent inhibitors of serine proteases. The unique structure of 5-bromo-3-(methoxymethoxy)phenylboronic acid enhances its binding affinity, making it a candidate for further investigation in therapeutic applications .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Phenylboronic Acid Pinacol EsterLacks bromine and methoxymethoxy groupsLimited enzyme inhibition
4-Fluorophenylboronic Acid Pinacol EsterContains fluorine but lacks methoxymethoxyDifferent electronic properties; some anticancer activity
2-Methoxymethoxyphenylboronic Acid Pinacol EsterLacks bromine but has methoxymethoxyReduced reactivity due to missing bromine

The combination of both bromine and methoxymethoxy groups in this compound enhances its reactivity profile, making it suitable for a broader range of applications compared to its analogs.

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